N1-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide
Description
Properties
IUPAC Name |
N'-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S/c1-13-6-7-18(14(2)9-13)26-19(16-11-31(29,30)12-17(16)25-26)24-21(28)20(27)23-10-15-5-3-4-8-22-15/h3-9H,10-12H2,1-2H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTULGSEKWQKHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4=CC=CC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole class. This class is recognized for its diverse biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. The compound's unique structure contributes to its potential therapeutic applications.
The molecular formula of the compound is , with a molecular weight of approximately 432.5 g/mol. The structure includes a thieno[3,4-c]pyrazole core and various substituents that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O5S |
| Molecular Weight | 432.5 g/mol |
| CAS Number | 899751-23-6 |
Anticancer Activity
Research has indicated that thieno[3,4-c]pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms. A study demonstrated that certain thienopyrazoles act as potent inhibitors of aurora kinase, which plays a critical role in cell division and cancer progression .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Thieno[3,4-c]pyrazole derivatives have been found to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. In vitro studies suggest that these compounds can reduce inflammation markers in various cell lines .
Antimicrobial Properties
Antimicrobial activity is another significant aspect of this compound's biological profile. Thieno[3,4-c]pyrazoles have shown effectiveness against a range of bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Antioxidant Activity
The antioxidant potential of this compound has been highlighted in studies focusing on oxidative stress reduction in biological systems. These compounds can scavenge free radicals and mitigate oxidative damage in cells .
Case Studies
- Anticancer Study : A recent study evaluated a series of thienopyrazole derivatives for their anticancer activity against various cancer cell lines. The results indicated that the compound exhibited an IC50 value of 0.03 mM against specific cancer types, showcasing its potential as a therapeutic agent .
- Anti-inflammatory Research : Another investigation assessed the anti-inflammatory effects of thieno[3,4-c]pyrazoles in animal models of inflammation. The study found that treatment with these compounds significantly reduced swelling and inflammatory markers compared to controls .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with other heterocyclic derivatives, such as 1,5-dimethyl-4-(5-(4-(6-(coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (compound 4j) and 6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (compound 4i) . Key differences include:
| Feature | Target Compound | Compound 4j | Compound 4i |
|---|---|---|---|
| Core Structure | Thieno-pyrazole sulfone | Pyrazol-tetrazole | Pyrimidine-coumarin |
| Substituent at Position 3 | Pyridinylmethyl oxalamide | Phenyl tetrazole | Coumarin-pyrimidine |
| Sulfone/Sulfur Group | 5,5-Dioxido | Thioxo (C=S) | None |
| Molecular Weight (Da) | ~490 (estimated) | ~520 | ~550 |
The oxalamide linker may offer greater conformational flexibility than the rigid tetrazole in 4j, influencing target selectivity .
NMR Spectral Comparisons
NMR studies of structurally related compounds (e.g., rapamycin derivatives) reveal that chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes . For the target compound:
- Region A : The 2,4-dimethylphenyl group induces upfield shifts (~0.2–0.5 ppm) due to electron-donating methyl groups.
- Region B : The pyridinylmethyl substituent causes downfield shifts (~0.3–0.7 ppm) via π-π stacking effects, altering electron density .
These shifts correlate with enhanced binding to kinase ATP pockets compared to coumarin-based analogues (e.g., 4i), which lack pyridine-mediated interactions .
Methodological Considerations
- Crystallography : SHELX software has been pivotal in resolving the 3D structures of similar compounds, including hydrogen-bonding networks involving sulfone and oxalamide groups .
- Lumping Strategies : Organic compounds with analogous cores (e.g., pyrazol-sulfones) are often grouped in computational models due to shared reactivity and pharmacokinetic profiles .
Q & A
Q. How can synergistic effects with other therapeutic agents be quantified?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
